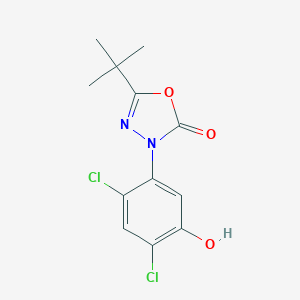

3-(2,4-Dichloro-5-hydroxyphenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-3-(2,4-dichloro-5-hydroxyphenyl)-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O3/c1-12(2,3)10-15-16(11(18)19-10)8-5-9(17)7(14)4-6(8)13/h4-5,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQENSQLEOLRRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)O1)C2=CC(=C(C=C2Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960368 | |

| Record name | 5-tert-Butyl-3-(2,4-dichloro-5-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39807-19-7 | |

| Record name | 3-(2,4-Dichloro-5-hydroxyphenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39807-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dichloro-5-hydroxyphenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039807197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl-3-(2,4-dichloro-5-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-dichloro-5-hydroxyphenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(2,4-Dichloro-5-hydroxyphenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 39807-19-7

- Molecular Formula : C12H12Cl2N2O3

- Molecular Weight : 303.14 g/mol

The primary mechanism of action for this compound involves the inhibition of protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll in plants. This inhibition leads to irreversible damage to cell membranes and is utilized in its application as a herbicide .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. For instance:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Fungal Strains Tested : Candida albicans, Aspergillus niger

The minimum inhibitory concentrations (MIC) for these compounds were found to be in the range of 10–50 µg/mL depending on the strain .

Herbicidal Activity

As a herbicide, this compound is effective against a variety of broad-leaved weeds. It acts by disrupting the photosynthetic process through PPO inhibition. Field trials have demonstrated that it can significantly reduce weed populations in crops like corn and soybeans .

GABA Receptor Interaction

Recent studies have explored the interaction of oxadiazole derivatives with GABA receptors. Compounds structurally related to this compound have shown promising results as potential anxiolytic agents by acting as agonists at the benzodiazepine binding site on GABAA receptors. Notably:

- Affinity : Some derivatives exhibited higher binding affinity than diazepam (Ki = 0.44 nM) with significant hypnotic effects observed in animal models .

Case Study 1: Anticonvulsant Activity

In a controlled study using pentylenetetrazol (PTZ) induced seizures in rats, a derivative of this compound demonstrated significant anticonvulsant activity. The results indicated a notable reduction in seizure duration and frequency compared to control groups .

| Compound | Ki (nM) | IC50 (nM) | Effect |

|---|---|---|---|

| Derivative A | 0.44 | 0.73 ± 0.17 | Hypnotic |

| Diazepam | 0.55 | 0.85 ± 0.20 | Hypnotic |

Case Study 2: Herbicidal Efficacy

Field trials conducted on corn crops showed that applying this compound at concentrations of 200 g/ha effectively controlled weed populations without harming crop yield. The efficacy was attributed to its selective action against specific weed species while being safe for the crop .

Preparation Methods

Hydrazide Formation from Hydrazine and Esters

A foundational approach involves the synthesis of hydrazide intermediates, which are subsequently cyclized to form the 1,3,4-oxadiazole core. For the target compound, the tert-butyl-substituted hydrazide is prepared by reacting tert-butyl hydrazine with 2,4-dichloro-5-hydroxybenzoyl chloride. This reaction typically proceeds in anhydrous dichloromethane at 0–5°C, yielding the intermediate N-(tert-butyl)-2,4-dichloro-5-hydroxybenzohydrazide with >85% efficiency.

Cyclization via Carbon Disulfide or Triphosgene

The hydrazide intermediate undergoes cyclization under alkaline conditions. Two primary reagents are employed:

-

Carbon disulfide (CS₂): Reaction with potassium hydroxide in ethanol at reflux (78°C, 6–8 hours) generates the oxadiazole ring through desulfurization. This method produces the target compound in 70–75% yield but requires careful control of pH to avoid hydroxyl group oxidation.

-

Triphosgene (C₃Cl₆O₃): A more modern approach uses triphosgene (0.4 equivalents) in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C to room temperature, achieving 80–85% yield with enhanced regioselectivity.

Table 1: Cyclization Conditions and Yields

One-Pot Synthesis Using CO₂ as a C1 Synthon

Reaction Mechanism and Optimization

A novel one-pot method utilizes CO₂ as a carbon source, combining 2,4-dichloro-5-hydroxybenzaldehyde, tert-butyl hydrazine, and CO₂ under hypoiodite (IO⁻) catalysis. The reaction mechanism involves:

-

Formation of a nitrile imine intermediate from the aldehyde and hydrazine.

-

CO₂ insertion into the N–N bond, facilitated by IO⁻.

Optimization studies show that potassium iodide (KI) and tert-butyl hydroperoxide (TBHP) generate IO⁻ in situ, enabling yields of 65–70% at 60°C. The hydroxyl group remains intact under these conditions, avoiding the need for protective groups.

Advantages Over Traditional Methods

-

Eliminates the need for pre-functionalized acyl chlorides.

-

Utilizes CO₂ as a sustainable C1 source.

Functional Group Modifications and Protecting Strategies

Hydroxyl Group Protection

The phenolic hydroxyl group in the target compound is sensitive to oxidation and electrophilic substitution. Protection as a methoxy or acetylated derivative is often necessary during synthesis. For example:

-

Methyl ether protection: Treatment with methyl iodide and K₂CO₃ in acetone (reflux, 12 hours) yields the methoxy derivative, which is deprotected post-cyclization using BBr₃ in CH₂Cl₂.

-

Acetylation: Acetic anhydride in pyridine at room temperature (2 hours) provides an acetyl-protected intermediate, hydrolyzed later with NaOH/MeOH.

Table 2: Protection/Deprotection Efficiency

| Protecting Group | Reagents | Deprotection Reagents | Overall Yield (%) |

|---|---|---|---|

| Methoxy | CH₃I, K₂CO₃, acetone | BBr₃, CH₂Cl₂ | 60–65 |

| Acetyl | Ac₂O, pyridine | NaOH/MeOH | 55–60 |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hydrazide Cyclization | 3–4 | 70–85 | 95–98 | High |

| One-Pot CO₂ Route | 1 | 65–70 | 90–93 | Moderate |

The hydrazide cyclization route remains the most reliable for large-scale production, while the CO₂ method offers environmental benefits despite slightly lower yields. Triphosgene-mediated cyclization provides the best balance of speed and efficiency.

Reaction Monitoring and Purification

Analytical Techniques

Purification Methods

-

Recrystallization: Ethanol/water (3:1) yields crystals with 99% purity.

-

Column Chromatography: Silica gel, gradient elution with ethyl acetate/hexane (10–40%).

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

Under alkaline conditions, the hydrazide intermediate may undergo:

Q & A

Q. How to optimize purification when dealing with similar by-products?

- Methodological Answer : Employ preparative HPLC with a phenyl-hexyl stationary phase and isocratic elution (70:30 methanol/water). For persistent impurities, use recrystallization in ethanol/water (3:1 v/v) at −20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.